2-Chloro-5-fluorobenzenesulfonyl chloride
CAS No.: 82875-86-3
Cat. No.: VC2453764
Molecular Formula: C6H3Cl2FO2S
Molecular Weight: 229.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82875-86-3 |
---|---|
Molecular Formula | C6H3Cl2FO2S |
Molecular Weight | 229.06 g/mol |
IUPAC Name | 2-chloro-5-fluorobenzenesulfonyl chloride |
Standard InChI | InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(9)3-6(5)12(8,10)11/h1-3H |
Standard InChI Key | IKUKZLDGZFXXNE-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl |
Canonical SMILES | C1=CC(=C(C=C1F)S(=O)(=O)Cl)Cl |
Introduction
Physical and Chemical Properties
2-Chloro-5-fluorobenzenesulfonyl chloride exists as a definite chemical entity with distinct physical and chemical characteristics that determine its behavior in various environments and reactions. The compound has a molecular formula of C6H3Cl2FO2S and a precise molecular weight of 229.06 g/mol, as confirmed by multiple chemical databases and suppliers . Its structure consists of a benzene ring substituted with chlorine at position 2, fluorine at position 5, and a sulfonyl chloride group, creating a molecule with unique electronic distribution and reactivity patterns. The melting point of this compound ranges between 41°C and 44°C, indicating its solid state at standard room temperature and pressure conditions.
The compound is classified as corrosive due to the presence of the sulfonyl chloride group, which readily reacts with nucleophiles, including water and alcohols. This reactivity stems from the electrophilic nature of the sulfur atom within the sulfonyl chloride functional group, which is further enhanced by the electron-withdrawing effects of the halogen substituents on the aromatic ring. The moisture sensitivity of 2-chloro-5-fluorobenzenesulfonyl chloride necessitates careful handling and storage practices to maintain its chemical integrity during laboratory operations and industrial processes.
The physical and chemical properties of 2-chloro-5-fluorobenzenesulfonyl chloride can be summarized in the following comprehensive data table:
Property | Value/Characteristic |
---|---|
CAS Number | 82875-86-3 |
Molecular Formula | C6H3Cl2FO2S |
Molecular Weight | 229.06 g/mol |
Melting Point | 41-44°C |
Physical State at Room Temperature | Solid |
Reactivity | Moisture-sensitive, reacts with nucleophiles |
Classification | Corrosive |
Solubility | Likely soluble in organic solvents, reacts with water |
Stability | Requires storage away from moisture and heat |
The electronic properties of this compound are significantly influenced by the presence of electron-withdrawing halogens (chlorine and fluorine), which affect the electron density distribution across the aromatic ring. This electronic character plays a crucial role in determining the compound's reactivity in various chemical transformations, particularly in nucleophilic substitution reactions at the sulfonyl chloride position. The presence of halogens also contributes to the compound's lipophilicity, which has implications for its application in pharmaceutical development, where lipophilicity affects drug absorption and distribution properties.
Synthesis and Preparation Methods
The synthesis of 2-chloro-5-fluorobenzenesulfonyl chloride primarily involves the sulfonation of 2-chloro-5-fluorobenzene using chlorosulfuric acid in a controlled reaction environment. This process exemplifies electrophilic aromatic substitution, a fundamental reaction type in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. In this specific synthesis, the SO3H+ group from chlorosulfuric acid serves as the electrophile, attacking the aromatic ring of 2-chloro-5-fluorobenzene at the position determined by the existing substituents' directing effects. The electron-withdrawing nature of the halogen substituents influences the regioselectivity of this reaction, directing the sulfonation to specific positions on the benzene ring.
The synthesis procedure typically begins with the careful addition of chlorosulfuric acid to 2-chloro-5-fluorobenzene under anhydrous conditions and controlled temperature. The reaction mixture must be maintained at low temperatures initially to control the exothermic nature of the sulfonation process, followed by gradual warming to complete the reaction. The sulfonation reaction produces the intermediate 2-chloro-5-fluorobenzenesulfonic acid, which is then converted to the sulfonyl chloride through reaction with additional chlorosulfuric acid or other chlorinating agents such as thionyl chloride or phosphorus pentachloride. This two-step process ensures the formation of the desired sulfonyl chloride functionality.
The preparation method can be summarized in the following reaction sequence table:
Step | Reagents | Conditions | Product |
---|---|---|---|
1 | 2-Chloro-5-fluorobenzene + Chlorosulfuric acid | Low temperature (-5 to 0°C), anhydrous conditions | 2-Chloro-5-fluorobenzenesulfonic acid |
2 | 2-Chloro-5-fluorobenzenesulfonic acid + Excess chlorosulfuric acid or other chlorinating agents | Moderate temperature (40-60°C) | 2-Chloro-5-fluorobenzenesulfonyl chloride |
3 | Purification | Recrystallization from appropriate solvent | Pure 2-Chloro-5-fluorobenzenesulfonyl chloride |
The purification of 2-chloro-5-fluorobenzenesulfonyl chloride typically involves washing steps to remove acidic impurities, followed by recrystallization from appropriate organic solvents or distillation under reduced pressure for higher purity grades. The choice of purification method depends on the intended application of the compound, with pharmaceutical and research-grade materials requiring more rigorous purification protocols to meet stringent purity specifications. Modern synthetic approaches may also incorporate continuous flow chemistry techniques to improve process efficiency and reduce environmental impact during the production of this important chemical intermediate.
Applications in Pharmaceutical Industry
2-Chloro-5-fluorobenzenesulfonyl chloride serves as a valuable building block in pharmaceutical synthesis, contributing to the development of diverse bioactive compounds with therapeutic potential. The compound's utility stems from its reactive sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. These transformations enable the incorporation of the halogenated benzene moiety into complex molecular structures, often enhancing their pharmacological properties through improved binding interactions with biological targets. The presence of halogen substituents (chlorine and fluorine) contributes to altered lipophilicity, metabolic stability, and target selectivity of the resulting pharmaceutical compounds.
Research has explored the application of 2-chloro-5-fluorobenzenesulfonyl chloride in the synthesis of novel heterocyclic compounds with potential antitumor activity. These investigations focus on incorporating the halogenated benzenesulfonyl moiety into heterocyclic scaffolds known to exhibit anticancer properties, such as pyrimidines, quinolines, and benzothiazoles. The resulting hybrid molecules often demonstrate enhanced cytotoxicity against cancer cell lines compared to their parent compounds, suggesting the halogenated sulfonyl group contributes favorably to their biological activity. Structure-activity relationship studies continue to elucidate the specific molecular interactions responsible for these effects, guiding further rational drug design efforts in oncology research.
The pharmaceutical applications of 2-chloro-5-fluorobenzenesulfonyl chloride extend beyond oncology to various therapeutic areas, including anti-inflammatory, antimicrobial, and central nervous system agents. The compound participates in medicinal chemistry as a key intermediate for introducing sulfonamide linkages, which appear in numerous clinically approved drugs spanning multiple therapeutic categories. Sulfonamide-containing drugs often exhibit favorable pharmacokinetic profiles and target specificity, making the synthetic precursors like 2-chloro-5-fluorobenzenesulfonyl chloride essential components in pharmaceutical research and development pipelines.
The following table illustrates potential pharmaceutical applications and the corresponding compound classes derived from 2-chloro-5-fluorobenzenesulfonyl chloride:
Application Area | Derivative Compound Class | Transformation | Potential Therapeutic Effects |
---|---|---|---|
Oncology | Heterocyclic sulfonamides | Reaction with heterocyclic amines | Antitumor activity, kinase inhibition |
Anti-inflammatory | Arylsulfonamides | Reaction with anilines or alkylamines | COX-2 inhibition, TNF-α suppression |
Antimicrobial | Sulfonylureas/Sulfonamides | Reaction with amino acids or amino-heterocycles | Bacterial enzyme inhibition |
CNS Agents | Sulfonamide-linked heterocycles | Multi-step synthesis incorporating sulfonamide linkage | Neurotransmitter modulation |
Metabolic Disorders | Benzene sulfonyl derivatives | Reactions with specialized pharmacophores | Enzyme inhibition, receptor modulation |
The pharmaceutical industry continues to explore novel applications of 2-chloro-5-fluorobenzenesulfonyl chloride in drug discovery programs, leveraging advances in computational chemistry and high-throughput screening to identify promising lead compounds containing the halogenated benzenesulfonyl moiety. This ongoing research underscores the compound's enduring importance as a versatile chemical intermediate in the development of innovative therapeutic agents addressing unmet medical needs across multiple disease areas.
Applications in Agrochemical Industry
In the agrochemical sector, 2-chloro-5-fluorobenzenesulfonyl chloride has established itself as a critical intermediate in the synthesis of sulfonylurea herbicides, a class of highly potent and selective weed control agents. These herbicides function by inhibiting acetolactate synthase (ALS), an essential enzyme involved in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of this enzyme disrupts protein synthesis and cell division, leading to the cessation of growth and eventual death of susceptible weeds. The halogenated benzenesulfonyl moiety derived from 2-chloro-5-fluorobenzenesulfonyl chloride contributes significantly to the binding affinity and selectivity of these herbicides for the target enzyme, enhancing their efficacy at extremely low application rates.
The structural features of 2-chloro-5-fluorobenzenesulfonyl chloride, particularly the positioning of the chlorine and fluorine atoms on the aromatic ring, play crucial roles in determining the environmental behavior and biological activity of the resulting sulfonylurea herbicides. The presence of these halogen substituents influences properties such as chemical stability, soil mobility, and resistance to microbial degradation, which collectively determine the herbicide's persistence and effectiveness in agricultural applications. Furthermore, these structural elements affect the herbicide's selectivity between crop plants and target weeds, a critical factor in developing agrochemicals that effectively control weed populations without harming valuable crops.
The synthesis of sulfonylurea herbicides from 2-chloro-5-fluorobenzenesulfonyl chloride typically involves a condensation reaction with aminoheterocyclic compounds, forming the characteristic sulfonyl urea linkage that defines this herbicide class. This reaction represents a key transformation in the production of numerous commercially successful herbicides that have revolutionized weed management practices in modern agriculture. The specific heterocyclic component combined with the halogenated benzenesulfonyl moiety determines the spectrum of weed control, crop selectivity, and environmental fate of the resulting herbicidal product.
The following table highlights several significant sulfonylurea herbicides that incorporate structures derived from halogenated benzenesulfonyl chlorides similar to 2-chloro-5-fluorobenzenesulfonyl chloride:
Herbicide Class | Key Structural Features | Target Weeds | Crops | Mode of Action |
---|---|---|---|---|
Pyrimidinylsulfonylureas | Halogenated benzenesulfonyl urea linked to pyrimidine | Broadleaf weeds, grasses | Cereals, rice, corn | ALS inhibition |
Triazinylsulfonylureas | Halogenated benzenesulfonyl urea linked to triazine | Annual broadleaf weeds | Wheat, barley, oats | ALS inhibition |
Imidazolinylsulfonylureas | Halogenated benzenesulfonyl urea linked to imidazoline | Grass weeds, sedges | Rice, wheat, vegetables | ALS inhibition |
Pyrazolylsulfonylureas | Halogenated benzenesulfonyl urea linked to pyrazole | Resistant broadleaf weeds | Sugarcane, turf, cereals | ALS inhibition |
Beyond herbicides, derivatives of 2-chloro-5-fluorobenzenesulfonyl chloride may find applications in other agrochemical categories, including fungicides and insect growth regulators. The versatility of the sulfonyl chloride functional group allows for diverse chemical transformations leading to compounds with various biological activities. Ongoing research continues to explore novel applications of halogenated benzenesulfonyl chlorides in agrochemical development, focusing on enhancing efficacy, reducing environmental impact, and addressing the challenge of resistance development in target organisms.
Safety Aspect | Recommendations |
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Storage Conditions | Store in tightly sealed containers in a cool, dry place. Keep away from moisture, heat sources, and direct sunlight. Store under inert gas if possible. |
Incompatible Materials | Strong bases, alcohols, amines, water, oxidizing agents |
Personal Protective Equipment | Chemical-resistant gloves, safety goggles/face shield, lab coat, appropriate respiratory protection |
Engineering Controls | Chemical fume hood, local exhaust ventilation |
Skin Contact Response | Remove contaminated clothing immediately. Wash affected area with copious amounts of water for at least 15 minutes. Seek medical attention. |
Eye Contact Response | Rinse immediately with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present. Seek immediate medical attention. |
Inhalation Response | Move affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention. |
Ingestion Response | Do NOT induce vomiting. Rinse mouth with water (only if person is conscious). Seek immediate medical attention. |
Fire Fighting | Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or water spray. Avoid direct water jets. |
Transportation regulations classify sulfonyl chlorides as corrosive substances, and 2-chloro-5-fluorobenzenesulfonyl chloride would likely fall under UN hazard class 8 (Corrosive substances) . This classification imposes specific packaging, labeling, and documentation requirements for shipping the compound in accordance with international dangerous goods regulations. The compound's reactivity with moisture makes it particularly important to ensure proper containment during transportation to prevent accidental releases or reactions.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications | Chemical Reactivity |
---|---|---|---|---|---|
2-Chloro-5-fluorobenzenesulfonyl chloride | C6H3Cl2FO2S | 229.06 | Chlorine at position 2, Fluorine at position 5 | Pharmaceutical intermediates, Herbicide synthesis | Standard sulfonyl chloride reactivity |
2-Chloro-5-nitrobenzenesulfonyl chloride | C6H3Cl2NO4S | 256.06 | Chlorine at position 2, Nitro group at position 5 | Protective groups in peptide synthesis | Enhanced electrophilicity due to nitro group |
4-Bromo-2-chloro-5-fluorobenzenesulfonyl chloride | C6H2BrCl2FO2S | 307.95 | Chlorine at position 2, Fluorine at position 5, Bromine at position 4 | Advanced pharmaceutical intermediates | Modified regioselectivity in substitution reactions |
2-Bromobenzenesulfonyl chloride | C6H4BrClO2S | 255.52 | Bromine at position 2, no other substituents | General organic synthesis | Different electronic effects compared to chloro-fluoro analog |
4-Bromo-2,6-difluorobenzenesulfonyl chloride | C6H2BrClF2O2S | 291.50 | Bromine at position 4, Fluorine at positions 2 and 6 | Specialty chemical synthesis | Unique electronic distribution due to symmetrical fluorine substitution |
The choice between these different halogenated benzenesulfonyl chlorides in a particular synthetic application depends on several factors, including the desired electronic properties, steric considerations, and potential for subsequent transformations. Researchers may select specific substitution patterns to optimize reaction efficiency, selectivity, or to introduce specific structural elements required for biological activity. Understanding the comparative reactivity and properties of these compounds enables more rational design of synthetic routes and can lead to improved outcomes in both research and industrial applications.
Research Direction | Key Objectives | Notable Findings | Potential Impact |
---|---|---|---|
Anticancer Agent Development | Synthesis of novel heterocyclic compounds with enhanced cytotoxicity | Halogenated benzenesulfonyl moieties contribute to improved binding to cancer-related targets | New candidates for cancer therapy with potentially improved efficacy or reduced side effects |
Herbicide Optimization | Modification of existing sulfonylurea herbicides to address resistance issues | Specific halogen substitution patterns affect herbicidal activity and selectivity | More effective and sustainable weed control options for agriculture |
Green Chemistry Approaches | Development of environmentally friendly synthesis methods | Alternative sulfonation procedures with reduced waste generation | More sustainable production processes with lower environmental impact |
Structure-Activity Relationship Studies | Correlation between structural features and biological activity | Electronic effects of halogen substituents influence binding to target enzymes | Rational design guidelines for future compound development |
Novel Transformation Methods | Exploration of new reactions involving sulfonyl chlorides | Discovered new coupling reactions under mild conditions | Expanded synthetic utility of halogenated benzenesulfonyl chlorides |
The research landscape surrounding 2-chloro-5-fluorobenzenesulfonyl chloride continues to evolve, with interdisciplinary approaches combining synthetic organic chemistry, computational modeling, and biological evaluation to fully exploit the potential of this versatile intermediate. As analytical techniques advance and our understanding of structure-activity relationships deepens, we can anticipate further innovations in the application of halogenated benzenesulfonyl chlorides in both pharmaceutical and agrochemical domains. The ongoing interest in these compounds underscores their enduring value as building blocks in the creation of complex molecules with important biological activities.
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